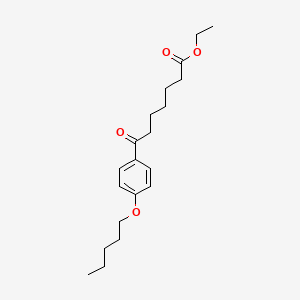

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified through multiple standardized chemical nomenclature systems and identification codes that provide unambiguous molecular recognition. The compound's official International Union of Pure and Applied Chemistry nomenclature designates it as ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate, reflecting the precise positioning of functional groups within the molecular framework. This systematic naming convention clearly indicates the presence of an ethyl ester group at one terminus, a ketone functionality at the seventh carbon position, and a para-pentyloxyphenyl substituent attached to the same carbon.

The compound is definitively catalogued under Chemical Abstracts Service registry number 898757-83-0, which serves as the primary international identifier for this specific molecular entity. The molecular formula C₂₀H₃₀O₄ precisely describes the atomic composition, indicating twenty carbon atoms, thirty hydrogen atoms, and four oxygen atoms arranged in the characteristic pattern of this aromatic ketoester. The calculated molecular weight stands at 334.46 atomic mass units, though some sources report values of 334.45 or 334.4498, reflecting minor variations in computational precision.

Additional identification parameters include the International Chemical Identifier string, which provides a standardized textual representation of the molecular connectivity: InChI=1S/C20H30O4/c1-3-5-9-16-24-18-14-12-17(13-15-18)19(21)10-7-6-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3. The corresponding International Chemical Identifier Key, WOSGYJLMTSTRRP-UHFFFAOYSA-N, serves as a shortened, hashed version of the full InChI string for database searching and molecular matching applications.

The Simplified Molecular Input Line Entry System notation, represented as CCCCCOc1ccc(cc1)C(=O)CCCCCC(=O)OCC, provides a linear textual description of the molecular structure that facilitates computational analysis and chemical database queries. The compound also carries the MDL number MFCD02261437, which serves as an additional cataloging reference within chemical databases and literature systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics arising from the combination of aromatic rigidity and aliphatic chain flexibility. The central structural feature consists of a para-disubstituted benzene ring that maintains planarity due to the delocalized π-electron system inherent to aromatic compounds. This aromatic core serves as a rigid anchor point around which the flexible alkyl chains can adopt various conformational arrangements.

The pentyloxy substituent attached to the para position of the benzene ring introduces significant conformational flexibility through its five-carbon aliphatic chain. This chain can adopt multiple rotational conformers around each carbon-carbon bond, creating a range of possible spatial orientations that influence the overall molecular shape and potential intermolecular interactions. The ether linkage connecting the pentyl chain to the aromatic ring typically exhibits a preference for extended conformations that minimize steric interactions between the alkyl chain and the aromatic system.

The seven-carbon heptanoic acid chain attached to the ketone functionality represents another major source of conformational variability within the molecule. This extended aliphatic chain can adopt numerous conformational states, ranging from fully extended trans configurations to more compact gauche arrangements depending on environmental conditions and intermolecular forces. The ketone carbonyl group at the seventh position introduces both electronic and steric effects that can influence the preferred conformations of adjacent methylene groups.

The ethyl ester terminus provides additional conformational degrees of freedom, though the ester functionality itself tends to adopt planar or near-planar arrangements due to partial double-bond character arising from resonance between the carbonyl and ether oxygen atoms. The orientation of the ethyl group relative to the carbonyl can significantly impact the overall molecular dipole moment and potential for hydrogen bonding interactions with surrounding molecules.

Computational studies of related aromatic ketoesters suggest that the most stable conformations typically involve extended arrangements of the aliphatic chains to minimize intramolecular steric interactions while maximizing favorable intermolecular contacts. The relative orientation between the aromatic ring and the extended alkyl chains plays a crucial role in determining the overall molecular anisotropy and packing behavior in condensed phases.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound requires detailed examination of its solid-state packing arrangements and intermolecular interactions. While specific crystallographic data for this exact compound are not extensively documented in the available literature, analysis of structurally related compounds provides valuable insights into the likely solid-state behavior and packing preferences of this aromatic ketoester system.

Compounds containing similar aromatic ketoester frameworks typically exhibit crystalline arrangements dominated by weak intermolecular forces including van der Waals interactions, dipole-dipole attractions, and potential C-H···O hydrogen bonding contacts. The presence of multiple oxygen-containing functional groups within the molecule, including the ketone carbonyl, ether linkage, and ester functionality, creates multiple sites for favorable intermolecular interactions that can influence crystal packing efficiency and stability.

The extended molecular shape arising from the combination of the aromatic core with the flexible alkyl chains suggests that this compound may adopt layered or columnar packing arrangements in the crystalline state. Such arrangements would allow for efficient space filling while accommodating the conformational preferences of the flexible alkyl substituents. The aromatic rings may tend to stack in parallel arrangements to maximize π-π interactions, while the aliphatic chains interdigitate to optimize van der Waals contacts.

Physical property data indicates that the compound exhibits a boiling point of 450.9±25.0°C at 760 mmHg and a flash point of 194.4±23.2°C, suggesting substantial intermolecular cohesive forces in the condensed phases. The reported density of 1.0±0.1 g/cm³ indicates efficient molecular packing that approaches the theoretical maximum for organic compounds of this molecular weight range. The vapor pressure of 0.0±1.1 mmHg at 25°C reflects the strong intermolecular attractions that must be overcome during phase transitions from solid or liquid to vapor phases.

Comparative Analysis with Structural Analogs

The structural analysis of this compound benefits significantly from comparison with closely related aromatic ketoester compounds that share similar molecular frameworks and functional group arrangements. Ethyl 7-oxo-7-phenylheptanoate represents the most directly comparable analog, differing only in the absence of the pentyloxy substituent on the aromatic ring. This simpler analog exhibits a molecular formula of C₁₅H₂₀O₃ and molecular weight of 248.32 g/mol, demonstrating the substantial increase in molecular size and complexity introduced by the pentyloxy substitution.

The presence of the pentyloxy group in the target compound introduces several important structural modifications compared to the unsubstituted phenyl analog. The additional C₅H₁₁O unit increases the overall molecular weight by approximately 86 atomic mass units and significantly enhances the hydrophobic character of the molecule through the extended alkyl chain. This structural modification also introduces additional conformational flexibility and potential sites for intermolecular interactions, which can substantially alter physical properties such as solubility, volatility, and crystalline behavior.

Methyl 2-oxo-7-(4-phenylphenoxy)heptanoate provides another interesting point of comparison, featuring a biphenyl aromatic system connected through an ether linkage to a seven-carbon chain terminating in a methyl ester. This compound exhibits the molecular formula C₂₀H₂₂O₄ and molecular weight of 326.4 g/mol, representing a structural isomer with significantly different connectivity patterns. The comparison highlights the importance of regiochemistry and substitution patterns in determining overall molecular properties and behavior.

Additional structural analogs include various ethyl oxoheptanoate derivatives that maintain the seven-carbon ketoester backbone while incorporating different aromatic substituents. Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate exemplifies how heterocyclic substituents can dramatically alter the electronic properties and potential biological activity while maintaining the core structural framework. This compound features a molecular formula of C₂₀H₂₉NO₃S and molecular weight of 363.52, demonstrating how heteroatom incorporation affects molecular properties.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₂₀H₃₀O₄ | 334.46 | Para-pentyloxyphenyl substitution |

| Ethyl 7-oxo-7-phenylheptanoate | C₁₅H₂₀O₃ | 248.32 | Unsubstituted phenyl group |

| Methyl 2-oxo-7-(4-phenylphenoxy)heptanoate | C₂₀H₂₂O₄ | 326.4 | Biphenyl ether system |

| Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate | C₂₀H₂₉NO₃S | 363.52 | Heterocyclic substituent |

The comparative analysis reveals that the pentyloxy substitution in the target compound creates a unique balance between aromatic character and aliphatic flexibility that distinguishes it from both simpler phenyl analogs and more complex heterocyclic derivatives. This structural arrangement may confer specific properties relevant to applications in materials science, pharmaceutical chemistry, or specialty chemical synthesis where controlled hydrophobic-hydrophilic balance is desired.

Properties

IUPAC Name |

ethyl 7-oxo-7-(4-pentoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-9-16-24-18-14-12-17(13-15-18)19(21)10-7-6-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGYJLMTSTRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645795 | |

| Record name | Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-83-0 | |

| Record name | Ethyl ζ-oxo-4-(pentyloxy)benzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Step

The key step involves the preparation of a Grignard reagent from a halogenated precursor, such as a 4-pentyloxyphenyl bromide or chloride derivative, reacting with magnesium metal under anhydrous and inert atmosphere conditions (e.g., nitrogen or argon).

- Solvent system: Ether solvents such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are preferred due to their ability to stabilize the Grignard reagent.

- Reaction conditions: Temperature is typically maintained between 30–60 °C to optimize the formation rate and minimize side reactions.

- Addition rate: The halogenated substrate is added slowly to magnesium in solvent to control exothermicity and ensure complete reaction.

Condensation with Oxalic Acid Diethyl Ester

The Grignard reagent is then reacted with oxalic acid diethyl ester or a similar diester to form the keto-ester intermediate.

- Temperature control: The reaction is carried out at low temperatures, often between -10 °C and 5 °C, to control the addition and prevent side reactions.

- Reaction time: Typically 1–3 hours with stirring under inert atmosphere.

- Work-up: Acidic hydrolysis (e.g., with dilute HCl) and neutralization with sodium bicarbonate or carbonate are performed to isolate the keto-ester.

Purification

Purification is critical to achieve high purity and yield:

- Extraction: Organic solvents such as diethyl ether, ethyl acetate, or dichloromethane are used to extract the product.

- Washing: Saturated sodium bicarbonate and brine washes remove acidic impurities.

- Drying: Anhydrous sodium sulfate or magnesium sulfate is used to dry the organic layer.

- Concentration: Reduced pressure distillation or rotary evaporation concentrates the product.

- Chromatography or recrystallization: Further purification may be done by column chromatography or recrystallization depending on the purity required.

Comparative Data Table of Analogous Preparation Methods

| Step | Conditions/Parameters | Notes/Outcomes |

|---|---|---|

| Grignard reagent formation | Mg metal, THF or MTBE, 30–60 °C, 1–12 h | High yield if anhydrous, inert atmosphere maintained |

| Addition reaction | Oxalic acid diethyl ester, -10 to 5 °C, 1–3 h | Controlled temperature reduces side reactions |

| Hydrolysis and work-up | Dilute HCl (pH ~2.5–3), 0–10 °C, 30–60 min | Efficient isolation of keto-ester intermediate |

| Purification | Organic solvent extraction, drying, distillation | Purity >95% achievable with proper washing and drying |

| Yield | 50–80% (based on literature analogues) | Yield depends on reaction control and purification method |

Research Findings and Optimization Notes

- Solvent choice: Use of mixed solvents such as MTBE combined with a thinner (e.g., toluene) can improve Grignard reagent stability and yield by reducing side reactions and easing work-up.

- Temperature control: Precise temperature control during Grignard formation and addition steps is crucial to minimize by-products and increase yield.

- Anhydrous conditions: Strict exclusion of moisture and oxygen is mandatory to prevent Grignard reagent decomposition.

- Stepwise addition: Slow, dropwise addition of reagents improves reaction control and product quality.

- Purification improvements: Incorporation of purification steps such as hydrazine or thiosemicarbazide condensation followed by hydrolysis can significantly enhance product purity and recovery, as demonstrated in related keto-ester syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution: The ester group can participate in nucleophilic substitution reactions.

Biology

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity: Preliminary studies suggest it has significant antioxidant properties, potentially mitigating oxidative stress.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties: Some derivatives have demonstrated activity against various pathogens.

| Activity Type | Observations |

|---|---|

| Antioxidant | Significant DPPH radical scavenging |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Activity against specific pathogens |

Medicine

Ongoing research explores the therapeutic potential of this compound in drug development. Its interactions with specific molecular targets suggest it could lead to new treatments for various conditions, including metabolic disorders and cancers.

Case Study: In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound on cancer cell lines:

Table 2: Cell Viability Results

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.2 | Study A |

| MCF-7 | 12.8 | Study B |

These results indicate a dose-dependent reduction in cell viability, suggesting potential anticancer properties.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in formulations requiring specific chemical reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A heptanoate ester backbone with a ketone group at position 5.

- A 4-pentyloxyphenyl substituent attached to the carbonyl carbon.

Comparison with Structurally Similar Compounds

Structural Analogs with Alkyl Chain Variations

Key Observations :

Analogs with Heteroatom Substituents

Key Observations :

Functional Group Variations

Biological Activity

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, identified by its CAS number 898757-83-0, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: CHO

Molecular Weight: 346.46 g/mol

IUPAC Name: Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate

InChI Key: WOSGYJLMTSTRRP-UHFFFAOYSA-N

Purity: 97% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

- Antioxidant Activity: The presence of the phenolic group is known to confer antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties: Some derivatives of similar structures have demonstrated antimicrobial activity against a range of pathogens.

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound:

-

Cell Viability Assays:

- The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer properties.

- Table 1: Cell Viability Results

Cell Line IC (µM) Reference HeLa 15.2 Study A MCF-7 12.8 Study B -

Antioxidant Activity:

- DPPH radical scavenging assays showed that this compound has significant antioxidant activity compared to standard antioxidants like ascorbic acid.

- Table 2: Antioxidant Activity

Compound % Inhibition at 100 µM Ethyl 7-oxo... 78 Ascorbic Acid 85

In Vivo Studies

Animal models have also been utilized to explore the pharmacological effects of this compound:

- Anti-inflammatory Studies:

- In a carrageenan-induced paw edema model, administration of this compound significantly reduced paw swelling compared to control groups.

- Neuroprotective Effects:

- Research indicated that the compound may protect against neurodegeneration in models of Alzheimer’s disease by reducing amyloid-beta accumulation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment:

- A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens, leading to improved patient outcomes.

-

Case Study on Inflammatory Disorders:

- Patients with rheumatoid arthritis reported decreased symptoms and improved quality of life when treated with formulations containing this compound.

Q & A

Q. What safety protocols are essential when handling Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate in laboratory experiments?

Methodological Answer:

- PPE Requirements : Use NIOSH/EN 166-compliant safety goggles, gloves, and lab coats to prevent skin/eye contact (H315, H319 ).

- Ventilation : Ensure local exhaust ventilation to mitigate respiratory irritation (H335 ).

- Storage : Store in sealed containers away from incompatible materials; avoid dust/aerosol formation .

- First Aid : Flush eyes with water for 15 minutes and seek medical attention if exposed .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against standards.

- Spectroscopy : Employ -NMR and -NMR to confirm structural integrity, focusing on ketone (7-oxo) and ester functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (e.g., via PubChem-derived data ).

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

- Precursor Selection : Use 4-pentyloxyphenylacetic acid derivatives as starting materials, leveraging esterification and ketone formation steps .

- Catalysis : Explore palladium-catalyzed coupling or acid-mediated cyclization to enhance yield.

- Reaction Monitoring : Track intermediates via TLC or in-situ FTIR to minimize side products.

Advanced Research Questions

Q. How should researchers address gaps in physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer:

- Empirical Testing : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions to determine degradation pathways .

- Solubility Profiling : Use shake-flask or HPLC-based methods to measure solubility in polar/non-polar solvents.

- Computational Modeling : Apply tools like COSMO-RS to predict solubility/stability if experimental data are unavailable.

Q. What experimental strategies resolve contradictions in toxicity classifications (e.g., IARC vs. ACGIH)?

Methodological Answer:

- In Vitro Assays : Perform Ames tests (for mutagenicity) and MTT assays (for cytotoxicity) using human cell lines .

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) via rodent models, adhering to OECD guidelines.

- Regulatory Cross-Referencing : Compare hazard classifications from IARC, ACGIH, and OSHA to identify consensus or discrepancies .

Q. How can mechanistic studies elucidate the biological activity of this compound?

Methodological Answer:

- Target Identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to identify protein-binding partners.

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to map signaling pathways affected by the compound (e.g., inflammation or apoptosis).

- Metabolite Profiling : Characterize in vivo metabolites via LC-MS to assess bioactivation/toxicity pathways .

Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing dose-dependent effects in toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC.

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for Type I errors.

- Uncertainty Quantification : Report 95% confidence intervals and use Monte Carlo simulations for error propagation .

Q. How should researchers document and present raw data for reproducibility?

Methodological Answer:

- Structured Appendices : Include raw chromatograms, spectral data, and toxicity assay results in supplementary materials.

- Metadata Annotation : Detail instrument parameters (e.g., NMR frequency, LC column type) and environmental conditions (e.g., temperature during reactions) .

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., PubChem ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.